2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chloro-4-methylphenyl)acetamide

Description

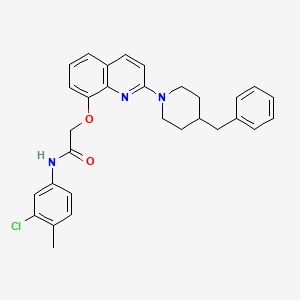

This compound is an acetamide derivative featuring a quinoline core substituted at the 2-position with a 4-benzylpiperidine moiety and at the 8-position with an ether-linked acetamide group. The acetamide nitrogen is further substituted with a 3-chloro-4-methylphenyl ring. Its molecular formula is C₃₁H₃₁ClN₃O₂, with a calculated molecular weight of 494.07 g/mol.

Properties

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30ClN3O2/c1-21-10-12-25(19-26(21)31)32-29(35)20-36-27-9-5-8-24-11-13-28(33-30(24)27)34-16-14-23(15-17-34)18-22-6-3-2-4-7-22/h2-13,19,23H,14-18,20H2,1H3,(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPMUOJVOWNXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which includes a quinoline core, a piperidine ring, and various aromatic substituents, suggests multiple avenues for biological activity. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 500.04 g/mol. The structure is characterized by:

- Quinoline Core : Imparts potential for interaction with various biological targets.

- Piperidine Ring : Known for its role in modulating neurotransmitter systems.

- Chloro and Methyl Substituents : May enhance lipophilicity and receptor binding.

Preliminary studies suggest that 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chloro-4-methylphenyl)acetamide may interact with specific receptors or enzymes involved in neurological processes. Molecular docking studies indicate that its structural components allow it to fit into active sites of biological targets, influencing their function.

Pharmacological Properties

-

Anti-inflammatory Activity :

- The compound has shown promising anti-inflammatory effects in vitro. In studies evaluating its ability to inhibit cyclooxygenase (COX) enzymes, it exhibited IC50 values comparable to standard anti-inflammatory medications like diclofenac .

-

Analgesic Properties :

- Analgesic activity has been suggested through various assays that measure pain response in animal models. The compound appears to modulate pain pathways effectively .

-

Neuroprotective Effects :

- Initial investigations have indicated potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Analgesic | Pain modulation | |

| Neuroprotective | Potential protective effects |

Case Study 1: In Vivo Anti-inflammatory Activity

In a controlled study involving rats, the compound was administered at varying doses to evaluate its anti-inflammatory effects. Results indicated a significant reduction in inflammation markers compared to the control group, suggesting strong anti-inflammatory potential.

Case Study 2: Molecular Docking Studies

Molecular docking simulations were performed to predict the binding affinity of the compound to COX enzymes. The results demonstrated favorable interactions with key amino acids within the active site, supporting its role as a competitive inhibitor .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the quinoline ring and the acetamide-linked phenyl group. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.